5,9-Methano[1,3]thiazolo[5,4-d]azocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methano[1,3]thiazolo[5,4-d]azocine is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both thiazole and azocine moieties, making it an intriguing subject for chemical research.
Vorbereitungsmethoden
The synthesis of 5,9-Methano[1,3]thiazolo[5,4-d]azocine typically involves multi-step procedures due to the complexity of its fused ring system. One common synthetic route starts with the preparation of functionalized thiazole intermediates. These intermediates undergo cyclization reactions, often facilitated by oxidizing agents such as aqueous potassium ferricyanide . Further modifications, such as N-methylation and condensation with aldehydes, can yield the desired compound . Industrial production methods are less documented but likely follow similar multi-step synthetic routes with optimization for scale and yield.
Analyse Chemischer Reaktionen
5,9-Methano[1,3]thiazolo[5,4-d]azocine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Wissenschaftliche Forschungsanwendungen
5,9-Methano[1,3]thiazolo[5,4-d]azocine has several scientific research applications:
Wirkmechanismus
The mechanism of action for 5,9-Methano[1,3]thiazolo[5,4-d]azocine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules . These interactions may disrupt normal cellular functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5,9-Methano[1,3]thiazolo[5,4-d]azocine can be compared to other thiazole and azocine derivatives:
Eigenschaften
CAS-Nummer |
79632-36-3 |
---|---|
Molekularformel |
C9H6N2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
5-thia-3,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)12-5-11-9/h1-2,4-5H,3H2 |
InChI-Schlüssel |
MBXYABJBIKPRQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CC1=NC=C2)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.